molecular formula C24H28N4O3 B11936969 2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid

2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid

Cat. No.: B11936969
M. Wt: 420.5 g/mol
InChI Key: ROJBHAWUJUENON-UHFFFAOYSA-N
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Description

2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid is a complex organic compound that features an imidazole ring, a benzoyl group, and a methylpentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the imidazole synthesis and Friedel-Crafts acylation steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Benzyl derivatives

    Substitution: Alkylated or acylated imidazole derivatives

Mechanism of Action

The mechanism of action of 2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)21-11-17(26-13-18-12-25-14-27-18)8-9-20(21)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)

InChI Key

ROJBHAWUJUENON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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